Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate
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Overview
Description
Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a dioxaborolane ring and a benzenesulfonate group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with isopropyl benzenesulfonate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate exerts its effects involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Isopropoxyboronic acid pinacol ester
- Isopropyl pinacol borate
Uniqueness
Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is unique due to its combination of a dioxaborolane ring and a benzenesulfonate group, which provides it with distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions .
Properties
IUPAC Name |
propan-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5S/c1-11(2)19-22(17,18)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTPWIHQKOSUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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